4-Ethylbenzenesulfonyl chloride
Overview
Description
4-Ethylbenzenesulfonyl chloride is an organic compound with the chemical formula C8H9ClO2S. It is a colorless to light yellow liquid known for its applications in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields . The compound is characterized by its ethyl, benzene, and sulfonyl functional groups, making it a versatile reagent in various chemical reactions .
Mechanism of Action
Target of Action
4-Ethylbenzenesulfonyl chloride is an organic chemical compound with the molecular formula C8H9ClO2S . It is primarily used as a raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields
Action Environment
This compound is sensitive to moisture and should be stored under dry inert gas . It reacts with water and is soluble in ethanol, acetone, and toluene . Environmental factors such as humidity and the presence of water can influence its reactivity, stability, and efficacy.
Biochemical Analysis
Biochemical Properties
The biochemical properties of 4-Ethylbenzenesulfonyl chloride are not well-documented in the literature. As a sulfonyl chloride, it is known to be reactive and can participate in various biochemical reactions. It can react with water, alcohols, and amines to form sulfonic acids, sulfonic esters, and sulfonamides, respectively
Temporal Effects in Laboratory Settings
It is known to be moisture sensitive and should be stored under inert gas at a temperature below 15°C
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Ethylbenzenesulfonyl chloride can be synthesized from 4-ethylbenzenesulfonic acid. The typical synthetic route involves the reaction of 4-ethylbenzenesulfonic acid with thionyl chloride (SOCl2) under controlled conditions . The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield:
C8H9SO3H+SOCl2→C8H9SO2Cl+SO2+HCl
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction is typically conducted in a well-ventilated reactor with continuous monitoring of temperature and pressure to ensure safety and efficiency . The product is then purified through distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
4-Ethylbenzenesulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: It reacts with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.
Hydrolysis: In the presence of water, it hydrolyzes to form 4-ethylbenzenesulfonic acid.
Reduction: It can be reduced to 4-ethylbenzenesulfonamide using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Amines: Reacts under mild conditions to form sulfonamides.
Alcohols: Requires a base such as pyridine to form sulfonate esters.
Thiols: Reacts in the presence of a base to form sulfonothioates.
Water: Hydrolysis occurs readily at room temperature.
Major Products Formed
Sulfonamides: Formed from reactions with amines.
Sulfonate Esters: Formed from reactions with alcohols.
Sulfonothioates: Formed from reactions with thiols.
4-Ethylbenzenesulfonic Acid: Formed from hydrolysis.
Scientific Research Applications
4-Ethylbenzenesulfonyl chloride is widely used in scientific research due to its versatility:
Organic Synthesis: It is used as a reagent for introducing the sulfonyl chloride group into organic molecules, facilitating the synthesis of various sulfonamide and sulfonate compounds.
Pharmaceuticals: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly in the production of sulfonamide-based drugs.
Agrochemicals: It is used in the synthesis of herbicides and pesticides.
Dyestuff: It is employed in the production of dyes and pigments.
Comparison with Similar Compounds
Similar Compounds
4-Methylbenzenesulfonyl Chloride (Tosyl Chloride): Similar in structure but with a methyl group instead of an ethyl group.
4-Chlorobenzenesulfonyl Chloride: Contains a chlorine atom instead of an ethyl group.
4-Nitrobenzenesulfonyl Chloride: Contains a nitro group instead of an ethyl group.
Uniqueness
4-Ethylbenzenesulfonyl chloride is unique due to its ethyl group, which imparts different steric and electronic properties compared to its analogs. This can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable reagent in organic synthesis .
Properties
IUPAC Name |
4-ethylbenzenesulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO2S/c1-2-7-3-5-8(6-4-7)12(9,10)11/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LACFLXDRFOQEFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10341198 | |
Record name | 4-Ethylbenzenesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10341198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16712-69-9 | |
Record name | 4-Ethylbenzenesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10341198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-ethylbenzene-1-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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